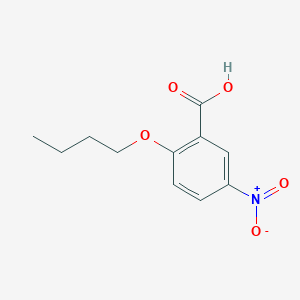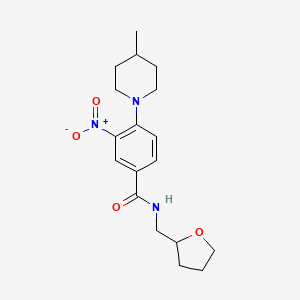![molecular formula C26H28N2O3S B4396679 (4-Benzylpiperazino){4-[(benzylsulfonyl)methyl]phenyl}methanone](/img/structure/B4396679.png)
(4-Benzylpiperazino){4-[(benzylsulfonyl)methyl]phenyl}methanone
Overview
Description
Reagents: 4-(benzoyl)piperazine, benzylsulfonylmethyl chloride
Conditions: Reflux in an appropriate solvent with a base
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazino){4-[(benzylsulfonyl)methyl]phenyl}methanone typically involves multiple steps, starting with the preparation of the piperazine core. One common method involves the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then subjected to further reactions to introduce the benzoyl and benzylsulfonylmethyl groups.
-
Step 1: Formation of 1-benzylpiperazine
Reagents: Piperazine, benzyl chloride
Conditions: Reflux in an appropriate solvent such as ethanol or acetonitrile
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazino){4-[(benzylsulfonyl)methyl]phenyl}methanone can undergo various chemical reactions, including:
Oxidation: The benzyl groups can be oxidized to form corresponding benzaldehydes or benzoic acids.
Reduction: The benzoyl group can be reduced to a benzyl alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
Oxidation: Benzaldehyde, benzoic acid
Reduction: Benzyl alcohol
Substitution: Corresponding substituted piperazines
Scientific Research Applications
(4-Benzylpiperazino){4-[(benzylsulfonyl)methyl]phenyl}methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazino){4-[(benzylsulfonyl)methyl]phenyl}methanone involves its interaction with specific molecular targets. The benzyl and benzoyl groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperazine: Shares the benzyl group but lacks the benzoyl and benzylsulfonylmethyl groups.
4-benzoylpiperazine: Contains the benzoyl group but lacks the benzyl and benzylsulfonylmethyl groups.
1-benzyl-4-(benzylsulfonyl)piperazine: Contains the benzyl and benzylsulfonyl groups but lacks the benzoyl group.
Uniqueness
(4-Benzylpiperazino){4-[(benzylsulfonyl)methyl]phenyl}methanone is unique due to the presence of all three functional groups (benzyl, benzoyl, and benzylsulfonylmethyl), which confer distinct chemical and biological properties
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[4-(benzylsulfonylmethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O3S/c29-26(28-17-15-27(16-18-28)19-22-7-3-1-4-8-22)25-13-11-24(12-14-25)21-32(30,31)20-23-9-5-2-6-10-23/h1-14H,15-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETZSKCMNADMNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[5-oxo-7-(thiophen-2-yl)-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B4396605.png)
![8-(3-methylthiophen-2-yl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4396632.png)
![N-[5-(cyclopropylsulfamoyl)-2-ethoxyphenyl]acetamide](/img/structure/B4396639.png)
![1-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;hydrochloride](/img/structure/B4396651.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxypropanamide](/img/structure/B4396654.png)

![N-[2-isopropoxy-5-(trifluoromethyl)phenyl]-4-nitrobenzamide](/img/structure/B4396667.png)
![1'-(5-Chloro-2-methoxybenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B4396674.png)
![4-[(benzylsulfonyl)methyl]-N-(2-methylphenyl)benzamide](/img/structure/B4396691.png)
![N-[3-(acetylamino)phenyl]-3-[(4-chlorophenyl)sulfanyl]propanamide](/img/structure/B4396692.png)
![3-[3-(3-bromo-5-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B4396696.png)
![2-[4-[[4-methoxy-3-(methoxymethyl)phenyl]methyl]piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B4396700.png)

![2-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B4396707.png)
